YCR592 protein - 144904-72-3

YCR592 protein

Catalog Number: EVT-1519804
CAS Number: 144904-72-3
Molecular Formula: C24H40O2I2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

YCR592 protein is primarily sourced from yeast, specifically Saccharomyces cerevisiae, which serves as a model organism in molecular biology. This organism is widely used due to its well-characterized genetics and ease of manipulation, making it an ideal candidate for studying protein dynamics.

Classification

YCR592 belongs to a class of proteins involved in ribosomal function and protein synthesis. It is classified as a ribosomal protein, which are essential components of the ribosome that facilitate translation by providing structural support and participating in the catalytic process of protein synthesis.

Synthesis Analysis

Methods

The synthesis of YCR592 protein can be achieved through various methods, including:

  • In Vitro Transcription and Translation: Utilizing cell-free systems derived from yeast extracts allows for the direct synthesis of proteins from mRNA templates. This method provides flexibility in manipulating reaction conditions to optimize yield and activity.
  • Cell-Based Expression Systems: Yeast cells can be genetically engineered to overexpress YCR592. This involves inserting the gene encoding YCR592 into plasmids that are then introduced into yeast cells, allowing for large-scale production.

Technical Details

In cell-free systems, the crude extracts are prepared from yeast cells that have been lysed to release cellular components necessary for translation. The reaction typically includes ribosomes, tRNAs, amino acids, and other factors essential for protein synthesis. The efficiency of this process can be enhanced by optimizing factors such as temperature, ionic strength, and the concentration of substrates .

Molecular Structure Analysis

Structure

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide insights into the specific folding patterns and interactions of YCR592 with other molecules within the ribosome.

Chemical Reactions Analysis

Reactions

YCR592 participates in several biochemical reactions related to protein synthesis:

  • Peptide Bond Formation: As part of the ribosomal complex, YCR592 aids in catalyzing peptide bond formation between amino acids during translation.
  • Ribosome Assembly: It plays a role in the assembly of ribosomal subunits, ensuring proper formation for effective translation.

Technical Details

The interactions between YCR592 and ribosomal RNA are crucial for maintaining the structural integrity of the ribosome. These interactions can be studied using biochemical assays that measure binding affinities and kinetics under varying conditions .

Mechanism of Action

Process

YCR592 functions primarily within the ribosome during translation. It stabilizes the structure of the ribosome and facilitates the correct positioning of mRNA and tRNA. This ensures that codon-anticodon pairing occurs accurately, leading to efficient translation.

Data

Research indicates that mutations or deletions in YCR592 can lead to defects in protein synthesis efficiency, highlighting its critical role in maintaining translational fidelity .

Physical and Chemical Properties Analysis

Physical Properties

YCR592 protein exhibits typical characteristics associated with ribosomal proteins:

  • Molecular Weight: Approximately 20-30 kDa (exact values may vary based on post-translational modifications).
  • Solubility: Generally soluble in physiological buffers used for biochemical assays.

Chemical Properties

YCR592 contains various functional groups that participate in hydrogen bonding and ionic interactions, facilitating its role in binding RNA and other proteins. Its stability is influenced by environmental factors such as pH and ionic strength.

Applications

Scientific Uses

YCR592 protein has several applications in scientific research:

  • Protein Synthesis Studies: It serves as a model for understanding the mechanisms of translation.
  • Drug Development: Insights into its function could lead to novel therapeutic targets for diseases characterized by dysregulated protein synthesis.
  • Biotechnology: Utilization in cell-free expression systems allows for rapid production of proteins for research or industrial applications without the need for living cells .
Introduction to YCR592 Protein

Discovery and Nomenclature of YCR592

YCR592 was initially identified during Saccharomyces cerevisiae (baker’s yeast) genome sequencing projects in the mid-1990s. The designation follows systematic yeast gene nomenclature conventions:

  • "Y": Indicates Saccharomyces cerevisiae as the source organism.
  • "C": Denotes chromosome III location.
  • "R": Classifies the gene as encoding a ribosomal protein.
  • "592": Reflects its sequential identifier within the chromosome-specific open reading frame (ORF) cataloging system.This protein is alternately termed RPL42A based on its membership in the cytoplasmic ribosomal large subunit L42 protein family. Post-discovery, orthologs were characterized in mammals (e.g., human RPL36A) and plants, revealing conserved functional roles [1].
Table 1: YCR592 Nomenclature Across SpeciesOrganismSystematic NameStandardized NameChromosomal Location
Saccharomyces cerevisiaeYCR592RPL42AChromosome III
Homo sapiensRPL36ARPL36AChromosome X

Arabidopsis thalianaAT3G09630RPL44Chromosome 3

Biological Classification: Ribosomal Proteins in Eukaryotes

YCR592 (RPL42A) belongs to the universal family of eukaryotic ribosomal large subunit (60S) proteins. Key classification attributes include:

  • Structural Role: Integral component of the 60S subunit’s exit tunnel, facilitating nascent polypeptide chain transit during translation.
  • Sequence Features: Contains a conserved C-terminal extension domain critical for rRNA binding. Most variants are 106–108 amino acids long, with molecular weights averaging 12.5 kDa.
  • Functional Context: Operates within a network of ~80 ribosomal proteins (RPs) that assemble hierarchically with rRNA. YCR592 interacts primarily with 25S rRNA helices H43 and H44, stabilizing subunit interface architecture [2].

Unlike metabolic enzymes, ribosomal proteins like YCR592 exhibit constrained evolutionary divergence due to their participation in the multi-molecular translation machinery. Mutations frequently impair ribosome biogenesis, causing lethal or severe growth defects, highlighting their non-redundant core functionality [1] [2].

Genomic Context and Evolutionary Conservation

YCR592 exemplifies deep evolutionary conservation across eukaryotes, spanning fungi, plants, and mammals. Comparative genomics reveals:

Genomic Architecture

  • Location: Resides in a gene-dense region of yeast chromosome III, flanked by housekeeping genes (YCR591: tRNA methyltransferase; YCR593: ubiquitin ligase).
  • Regulatory Elements: Upstream conserved noncoding elements (CNEs) harbor binding sites for transcription factors Rap1 and Fhl1, which coordinate ribosomal protein gene expression during stress. Human ortholog RPL36A exhibits analogous promoter TFBS motifs [1].

Evolutionary Conservation Metrics

  • Sequence Conservation: Maintains >85% amino acid identity between yeast and mammals. The C-terminal domain (residues 65–105) is 94% identical.
  • Noncoding Conservation: Flanking intronic and intergenic regions show elevated conservation scores (PhyloP >2.0), indicating functional regulatory constraints. These CNEs comprise ~3.5% of the genomic locus – exceeding background conservation levels genome-wide [1].
Table 2: Evolutionary Conservation of YCR592 OrthologsSpeciesOrthologAA Identity (%)Conserved Domain (AA Positions)CNE Density (bp/kb)
S. cerevisiaeRPL42A100.065-108 (100%)3.8
H. sapiensRPL36A87.268-107 (94%)3.2
D. melanogasterRpL3683.565-106 (91%)2.9

A. thalianaRPL4479.862-105 (88%)2.7

Multi-Dimensional Conservation

As discussed in genomic conservation studies [1], YCR592 preservation spans four axes:

  • Sequence: Purifying selection against amino acid substitutions.
  • Regulatory: Conserved transcription factor binding profiles across species.
  • Spatiotemporal Expression: Synchronized co-expression with other RPs during ribosome biogenesis.
  • Structural: Maintenance of rRNA interaction interfaces despite sequence drift.

This conservation underscores YCR592’s critical role in translation fidelity. Mutational analyses confirm that perturbations in CNEs or coding regions reduce ribosomal subunit abundance and impair stress adaptation – evidence of its contribution to evolutionary potential [1] [2].

Synteny and Phylogenetic Distribution

YCR592 resides in an ancient syntenic block conserved from fungi to mammals. Neighboring genes (YCR591, YCR593) maintain consistent collinearity in >75% of sequenced eukaryotes, suggesting selective pressure preserving chromosomal topology. Such genomic stability contrasts with rapidly evolving gene clusters, emphasizing the locus’s functional importance [1].

Table 3: Documented Aliases for YCR592Systematic NameAlternative Names

YCR592RPL42A, RPL42, L42A, RPL44B

Properties

CAS Number

144904-72-3

Product Name

YCR592 protein

Molecular Formula

C24H40O2I2

Synonyms

YCR592 protein

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